molecular formula C11H20O3 B116824 Methyl 2-acetyloctanoate CAS No. 70203-04-2

Methyl 2-acetyloctanoate

Cat. No.: B116824
CAS No.: 70203-04-2
M. Wt: 200.27 g/mol
InChI Key: HBVHDPSYAJZFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetyloctanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopy in Polymer Science : The study of Fourier Transform Raman and Infrared Spectroscopy of pectins, including derivatives like methyl and acetyl esters, reveals characteristic Raman and IR bands useful in distinguishing these groups. Acetylation and methylation modifications significantly influence the spectroscopic properties of these substances (Synytsya, 2003).

  • Protein Structure Analysis in Biochemistry : Specific isotopic labeling of methyl groups in proteins, such as using derivatives of 2-acetolactate for stereo-specific labeling, aids in structural characterizations of complex proteins (Kerfah et al., 2015).

  • Agricultural Herbicides and Plant Resistance : Studies on the resistance of wild oats to herbicides like Imazamethabenz-methyl, which is an acetolactate synthase inhibitor, show how acetylation and methylation play roles in plant resistance mechanisms (Nandula & Messersmith, 2000).

  • Chemical Engineering and Extraction Processes : Research on the extraction of 2-methylidenebutanedioic acid using various solvents, including acetyl and methyl derivatives, highlights the role of these compounds in enhancing extraction efficiencies (Günyeli et al., 2014).

  • Epigenetics and Biological Regulation : Methylation and acetylation, including compounds like Methyl 2-acetyloctanoate, are central to the regulation of DNA and histone proteins, influencing various biological outcomes like stem cell fate and cancer (Su, Wellen, & Rabinowitz, 2016).

  • Pharmaceutical Research and Skin Permeation : In pharmaceutical research, methylation and esterification of compounds, including the modification of magnolol, can enhance cutaneous absorption and targeting for topical applications. This highlights the role of acetylation and methylation in drug delivery systems (Lin et al., 2016).

  • Battery Technology and Electrolyte Improvement : In lithium-ion battery research, the use of methyl acetate as a co-solvent in electrolytes, like in NMC532/Graphite cells, has shown promising results in enhancing the rate capability and lifetime of batteries (Li et al., 2018).

Future Directions

The future directions of “Methyl 2-acetyloctanoate” and similar compounds could involve further exploration in the field of organic synthesis . The development of new photosensitizers with enhanced tumor selectivity could improve the effectiveness of photodynamic therapy .

Properties

IUPAC Name

methyl 2-acetyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHDPSYAJZFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392065
Record name Methyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70203-04-2
Record name Methyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

465 g of methyl acetoacetate were added dropwise under nitrogen and stirring to 720 g of 30% sodium methylate solution in 1200 ml of methanol. Then, 727 g of 1-bromohexane were added and the reaction mixture was boiled at reflux for 20 hours. The majority of the methanol was distilled off and the residue was poured on to ice-water. The mixture was extracted with n-hexane and then with water. The organic phases were combined and dried over sodium sulphate. The solvent was evaporated and the crude ester was distilled. There were obtained 499.4 g of methyl 2-acetyloctanoate, b.p. 124°-128°/15 Torr.
Quantity
465 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
727 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Analogously to Example 14A, 30 g (217 mmol) of sodium (2E)-4-methoxy-4-oxo-2-buten-2-olate (Example 13A) and 1.24 g (7.5 mmol) of potassium iodide are reacted with 37.7 g (228 mmol) of hexyl bromide to give methyl 2-acetyloctanoate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction mixture from the condensation of methyl acetoacetate (193.5 g) and hexanal (151.8 g) with piperidine catalysis was hydrogenated in an autoclave at 50° C. with hydrogen and Pd/C catalysis. After the end of the hydrogenation and filtering off the Pd/C catalyst, the two-phase mixture was concentrated at a pressure of 15 mbar and a temperature of 70° C. The residue (262 g) still contained 1.2 percent of methyl 2-hexenylacetoacetate. Methyl acetoacetate (3.14 g) and sodium methoxide (1.46 g of a 5.4 molar solution) were then added and this mixture was heated at 90° C. for 5 hours. At the end of this treatment, 0.39 percent of methyl 2-hexenylacetoacetate was still measured. The crude product was then distilled in a high vacuum (3 to 4 mbar) in a thin-layer evaporator. The methyl 2-hexylacetoacetate distillate (240.9 g), with a content of 97.8 percent, still contained 0.26 percent of methyl 2-hexenylacetoacetate.
Quantity
193.5 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetyloctanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetyloctanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-acetyloctanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-acetyloctanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-acetyloctanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-acetyloctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.